- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,
Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

1-(pyrimidin-2-yl)ethan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(Pyrimidin-2-yl)ethanamine
- 1-(Pyrimidin-2-yl)ethamine
- 1-pyrimidin-2-ylethanamine
- 1-PYRIMIDIN-2-YLETHYLAMINE
- AM804589
- SB45594
- 944906-24-5
- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
- FT-0715628
- EN300-1072131
- CS-0054426
- AB59468
- SCHEMBL310530
- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
- MFCD10697373
- J-503621
- AKOS010037500
- DTXSID70717779
- α-Methyl-2-pyrimidinemethanamine (ACI)
- 2-(1-Aminoethyl)pyrimidine
- [1-(Pyrimidin-2-yl)ethyl]amine
- (S)-1-(Pyrimidin-2-yl)ethan-1-amine
- MFCD18632779
- (R)-1-(2-Pyrimidinyl)ethanamine
- (1R)-1-pyrimidin-2-ylethanamine
- SY263077
- SY382916
- DB-023511
- (S)-1-(2-Pyrimidinyl)ethanamine
- 1-(pyrimidin-2-yl)ethan-1-amine
-
- MDL: MFCD27922039
- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
- InChI-sleutel: GVPDKCZQAZOFJX-UHFFFAOYSA-N
- LACHT: NC(C)C1N=CC=CN=1
Berekende eigenschappen
- Exacte massa: 123.08000
- Monoisotopische massa: 123.079647300g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 1
- Complexiteit: 78.4
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 51.8Ų
- XLogP3: -0.5
Experimentele eigenschappen
- PSA: 51.80000
- LogboekP: 1.19660
1-(pyrimidin-2-yl)ethan-1-amine Beveiligingsinformatie
1-(pyrimidin-2-yl)ethan-1-amine Douanegegevens
- HS-CODE:2933599090
- Douanegegevens:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(pyrimidin-2-yl)ethan-1-amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
$916 | 2021-08-05 | |
TRC | P997518-100mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 100mg |
$414.00 | 2023-05-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 500MG |
¥ 1,722.00 | 2023-04-12 | |
Enamine | EN300-1072131-10g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 10g |
$3034.0 | 2023-10-28 | |
Ambeed | A758353-1g |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 95+% | 1g |
$523.0 | 2024-04-16 | |
A2B Chem LLC | AI01187-250mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 95%+ | 250mg |
$610.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125066-250mg |
1-(Pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 97% | 250mg |
¥2058.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
¥2794.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-250mg |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 250mg |
¥1130.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-100mg |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 100mg |
¥842.0 | 2024-04-16 |
1-(pyrimidin-2-yl)ethan-1-amine Productiemethode
Synthetic Routes 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Synthetic Routes 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,
Synthetic Routes 4
1.2 Reagents: Sodium hydroxide ; pH 13
- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Synthetic Routes 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Synthetic Routes 8
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,
Synthetic Routes 9
1.2 Reagents: Sodium hydroxide ; pH 13
- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,
Synthetic Routes 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,
Synthetic Routes 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,
Synthetic Routes 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,
1-(pyrimidin-2-yl)ethan-1-amine Raw materials
1-(pyrimidin-2-yl)ethan-1-amine Preparation Products
1-(pyrimidin-2-yl)ethan-1-amine Gerelateerde literatuur
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Gerelateerde producten
- 852137-21-4(N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-ethoxybenzamide)
- 1171917-41-1(1-Boc-7-bromo-3-cyanoacetylindole)
- 1311999-94-6(N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethene-1-sulfonamide)
- 899964-76-2((2E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide)
- 2138251-26-8(3-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid)
- 1694306-23-4(1-Oxaspiro[2.3]hexane-2-carboxylic acid, 5-methoxy-2-propyl-, ethyl ester)
- 175203-46-0(1H-Pyrazole-4-carbonitrile,3-(methylthio)-1-phenyl-)
- 2228506-73-6(tert-butyl N-2-amino-3-(ethylsulfanyl)propylcarbamate)
- 921160-96-5((1H-imidazol-2-yl)methyl(2-methoxyethyl)amine)
- 2097921-86-1(2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one)

